4-Iodo-3-methoxymethoxy-benzonitrile 4-Iodo-3-methoxymethoxy-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14034486
InChI: InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3
SMILES:
Molecular Formula: C9H8INO2
Molecular Weight: 289.07 g/mol

4-Iodo-3-methoxymethoxy-benzonitrile

CAS No.:

Cat. No.: VC14034486

Molecular Formula: C9H8INO2

Molecular Weight: 289.07 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-3-methoxymethoxy-benzonitrile -

Specification

Molecular Formula C9H8INO2
Molecular Weight 289.07 g/mol
IUPAC Name 4-iodo-3-(methoxymethoxy)benzonitrile
Standard InChI InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3
Standard InChI Key TVVCTXRNCAZJAM-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C=CC(=C1)C#N)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Iodo-3-methoxymethoxy-benzonitrile belongs to the class of aryl halides and nitriles, featuring a benzene ring substituted at the 3- and 4-positions with a methoxymethoxy (-OCH2_2OCH3_3) group and an iodine atom, respectively, alongside a nitrile (-C≡N) group at the 1-position (Figure 1). The methoxymethoxy group enhances solubility in polar solvents, while the iodine atom contributes to halogen bonding interactions, a critical feature for molecular recognition in biological systems .

Table 1: Physicochemical Properties of 4-Iodo-3-methoxymethoxy-benzonitrile

PropertyValueSource
Molecular FormulaC9H8INO2\text{C}_9\text{H}_8\text{INO}_2
Molecular Weight289.07 g/mol
IUPAC Name4-iodo-3-(methoxymethoxy)benzonitrile
SMILESCOCOC1=C(C=CC(=C1)C#N)I
InChI KeyTVVCTXRNCAZJAM-UHFFFAOYSA-N

Spectroscopic Characterization

The compound’s structure is corroborated by spectroscopic data. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxymethoxy protons (δ\delta 3.3–3.5 ppm for methoxy groups) and aromatic protons (δ\delta 7.2–7.8 ppm). Infrared (IR) spectroscopy confirms the nitrile group via a sharp absorption band near 2240 cm1^{-1}. Mass spectrometry (MS) exhibits a molecular ion peak at m/z 289.07, consistent with its molecular weight .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-Iodo-3-methoxymethoxy-benzonitrile typically proceeds via electrophilic iodination of 3-methoxymethoxy-benzonitrile. A representative protocol involves:

  • Substrate Preparation: 3-Methoxymethoxy-benzonitrile is dissolved in a polar aprotic solvent (e.g., dichloromethane).

  • Iodination: Iodine monochloride (ICl) or NN-iodosuccinimide (NIS) is added under controlled temperatures (0–25°C).

  • Workup: The reaction is quenched with aqueous sodium thiosulfate, followed by extraction and purification via column chromatography.

The reaction can be summarized as:

3-Methoxymethoxy-benzonitrile+I2ICl4-Iodo-3-methoxymethoxy-benzonitrile+HI\text{3-Methoxymethoxy-benzonitrile} + \text{I}_2 \xrightarrow{\text{ICl}} \text{4-Iodo-3-methoxymethoxy-benzonitrile} + \text{HI}

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors are employed to enhance yield and purity. Optimized parameters include elevated temperatures (50–70°C) and residence times of 10–15 minutes. Catalytic systems using Lewis acids (e.g., FeCl3_3) improve regioselectivity, achieving yields >85%.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and apoptosis-inducing agents. Its nitrile group participates in click chemistry reactions, enabling conjugation with biomolecules .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its rigid aromatic core and reactive nitrile, enhancing thermal stability in polyacrylonitrile derivatives.

Comparison with Structural Analogues

3-Iodo-4-methoxybenzonitrile

This analogue lacks the methoxymethoxy group, resulting in reduced solubility and altered binding kinetics. Comparative studies show 10-fold lower enzyme inhibition potency compared to 4-Iodo-3-methoxymethoxy-benzonitrile.

Current Research and Future Directions

Ongoing investigations focus on:

  • Mechanistic Studies: Elucidating interactions with apoptotic pathways via CRISPR-Cas9 screening.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve pharmacokinetics.

  • Toxicological Profiling: Chronic exposure studies in rodent models to assess hepatic and renal safety .

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